molecular formula C15H11N7O5 B13800264 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 959575-96-3

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione

Cat. No.: B13800264
CAS No.: 959575-96-3
M. Wt: 369.29 g/mol
InChI Key: CZCZOWCWFIGZSW-UHFFFAOYSA-N
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Description

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of azido, nitro, and phenyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 5-azido-6-nitro derivatives to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Reduction of Nitro Group: 5-Amino-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

    Reduction of Azido Group: 5-Azido-1,3-dimethyl-6-amino-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

    Substitution of Phenyl Group: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, including those involved in cell proliferation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is unique due to the presence of the azido and nitro groups, which provide additional reactivity and potential for diverse chemical modifications. This makes it a valuable compound for both research and industrial applications.

Properties

CAS No.

959575-96-3

Molecular Formula

C15H11N7O5

Molecular Weight

369.29 g/mol

IUPAC Name

5-azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H11N7O5/c1-19-12-9(13(23)20(2)15(19)25)10(17-18-16)11(22(26)27)14(24)21(12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

CZCZOWCWFIGZSW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C1=O)C

Origin of Product

United States

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